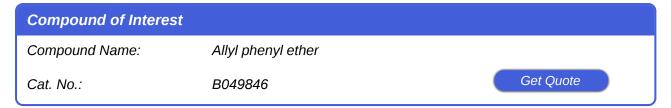


Evaluating the efficiency of different catalysts for the Claisen rearrangement

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to Catalysts for the Claisen Rearrangement

For researchers, scientists, and drug development professionals, the Claisen rearrangement is a powerful tool for carbon-carbon bond formation. The efficiency of this sigmatropic rearrangement, however, is highly dependent on the catalyst employed. This guide provides an objective comparison of different catalyst types, supported by experimental data, to aid in the selection of the most suitable catalyst for a given application.

The Claisen rearrangement, a[1][1]-sigmatropic rearrangement of an allyl vinyl ether to a γ , δ -unsaturated carbonyl compound, can be significantly accelerated and its stereoselectivity controlled through catalysis.[2] This guide evaluates the performance of four major classes of catalysts: Lewis acids, Brønsted acids, transition metal complexes, and organocatalysts.

Lewis Acid Catalysis

Lewis acids activate the Claisen rearrangement by coordinating to the oxygen atom of the allyl vinyl ether, thereby lowering the activation energy of the reaction.[3] This approach has been widely explored, with a variety of Lewis acids demonstrating high efficiency.

A notable example is the acyl-Claisen rearrangement, where ketenes, generated in situ from acid chlorides, react with tertiary allyl amines in the presence of a Lewis acid.[4] This method



allows for the formation of α,β -disubstituted γ,δ -unsaturated amides with excellent stereocontrol.[4]

Table 1: Comparison of Lewis Acid Catalysts in the Acyl-Claisen Rearrangement[4]

Entry	Lewis Acid (mol%)	Yield (%)	Diastereomeric Ratio (anti:syn)
1	None	0	-
2	Yb(OTf)₃ (10)	78	>99:1
3	AICI ₃ (10)	85	>99:1
4	Ti(O ⁱ Pr) ₂ Cl ₂ (10)	75	>99:1
5	TiCl ₄ ·2THF (5)	92	>99:1

As shown in Table 1, TiCl₄·2THF proved to be the most efficient catalyst, providing the highest yield even at a lower catalyst loading.[4]

Brønsted Acid Catalysis

Brønsted acids can also catalyze the Claisen rearrangement, often through hydrogen bonding interactions that stabilize the transition state.[5] An auxiliary-based approach for an asymmetric allenoate Claisen rearrangement utilized silicated tosic acid as an inexpensive and user-friendly catalyst.[6] This method resulted in high yields and excellent enantioselectivities for the synthesis of unsaturated β-keto esters.[6][7]

Table 2: Performance of Silicated Tosic Acid in the Asymmetric Allenoate-Claisen Rearrangement[6]



Entry	Substrate	Yield (%)	Enantiomeric Excess (ee, %)	Diastereomeri c Ratio (syn:anti)
1	Ethyl 2-(1-((2-methoxy-1-phenylethyl)amin o)ethylidene)pent -4-enoate	99	98	96:4
2	Methyl 2-(1-((2-methoxy-1-phenylethyl)amin o)ethylidene)pent -4-enoate	95	97	95:5
3	Isopropyl 2-(1- ((2-methoxy-1- phenylethyl)amin o)ethylidene)pent -4-enoate	92	96	94:6

Transition Metal Catalysis

Transition metal complexes are highly effective catalysts for the Claisen rearrangement, enabling a wide range of transformations with high stereoselectivity.[8] Chiral Ni(II) catalysts, for instance, have been successfully used to generate all-carbon quaternary stereocenters.[8] Scandium(III) catalysts with chiral bisoxazoline ligands have also shown remarkable efficiency in asymmetric Claisen rearrangements.[8]

Table 3: Enantioselective Claisen Rearrangement with a Scandium(III) Catalyst[8]



Entry	Substrate	Catalyst System	Yield (%)	Enantiomeric Excess (ee, %)
1	2-Allyloxyindole	Sc(OTf) ₃ / Chiral Bisoxazoline Ligand	98	99
2	2- Propargyloxyindo le	Sc(OTf) ₃ / Chiral Bisoxazoline Ligand	95	98

Organocatalysis

Organocatalysis offers a metal-free alternative for promoting the Claisen rearrangement. Chiral guanidinium salts, for example, have been employed to catalyze enantioselective Claisen rearrangements.[9] These catalysts operate through hydrogen bonding to stabilize the transition state.

Table 4: Enantioselective Claisen Rearrangement Catalyzed by a Chiral Guanidinium Salt[9]

Entry	Reaction Time (days)	Temperatur e (°C)	Yield (%)	Diastereom eric Ratio	Enantiomeri c Excess (ee, %)
1	6	30	81	-	84
2	6	40	82	16:1	81

Experimental Protocols General Procedure for Lewis Acid-Catalyzed AcylClaisen Rearrangement[4]

To a solution of the allyl morpholine (1.0 mmol) and the Lewis acid catalyst (0.05-0.10 mmol) in dichloromethane (5 mL) at -78 °C is added triethylamine (1.2 mmol). The acid chloride (1.1 mmol) is then added dropwise. The reaction mixture is stirred at -78 °C for the time indicated in the respective data table and then quenched with saturated aqueous sodium bicarbonate



solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.

General Procedure for Brønsted Acid-Catalyzed Asymmetric Allenoate-Claisen Rearrangement[6]

To a solution of the allenoate substrate (0.2 mmol) in dichloromethane (1.0 mL) is added silicated tosic acid (10 mol %). The reaction mixture is stirred at room temperature for the time specified in the data table. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography on silica gel.

General Procedure for Transition Metal-Catalyzed Asymmetric Claisen Rearrangement[8]

In a nitrogen-filled glovebox, the scandium(III) triflate (0.02 mmol) and the chiral bisoxazoline ligand (0.022 mmol) are dissolved in tetrahydrofuran (1.0 mL) in a sealed vial. The solution is stirred at room temperature for 30 minutes. The substrate (0.2 mmol) is then added, and the reaction mixture is stirred at the temperature and for the time indicated in the data table. The reaction is quenched by the addition of water. The mixture is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.

General Procedure for Organocatalyzed Enantioselective Claisen Rearrangement[9]

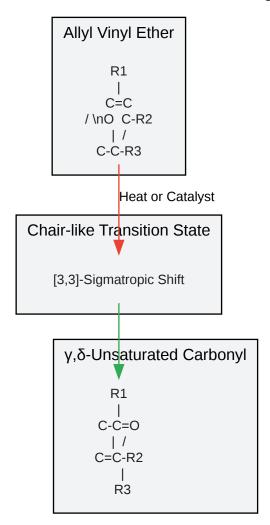
To a solution of the substrate (0.1 mmol) in hexanes (1.0 mL) is added the chiral guanidinium salt catalyst (0.02 mmol). The reaction mixture is stirred at the specified temperature for the indicated time. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to give the final product.



Visualizing the Reaction and Workflow

To better understand the Claisen rearrangement and the process of catalyst evaluation, the following diagrams are provided.

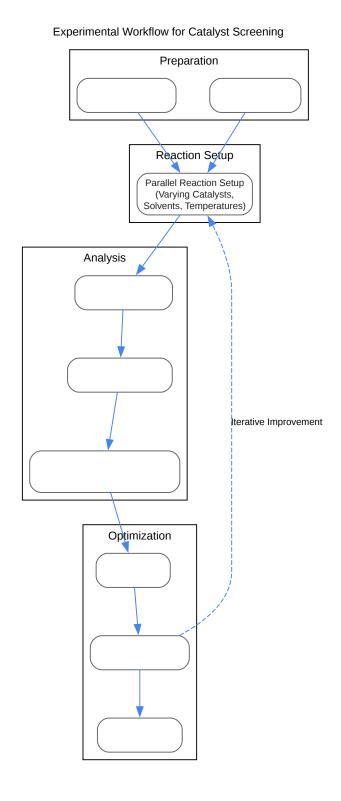
General Mechanism of the Claisen Rearrangement



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Caption: General mechanism of the [1][1]-sigmatropic Claisen rearrangement.





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Caption: A typical workflow for screening and optimizing catalysts for a chemical reaction.



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